Cas no 65416-24-2 (Benzyl but-2-enoate)

Benzyl but-2-enoate is an ester compound formed by the reaction of benzyl alcohol with but-2-enoic acid (crotonic acid). It is characterized by its unsaturated ester structure, which imparts reactivity useful in organic synthesis, particularly in polymer chemistry and fragrance applications. The compound's α,β-unsaturated carbonyl group allows for conjugate addition reactions, making it a versatile intermediate in fine chemical production. Its benzyl moiety enhances solubility in organic solvents, facilitating its use in formulations. Benzyl but-2-enoate is also noted for its potential as a flavor and fragrance ingredient due to its fruity, balsamic odor profile. Storage should prioritize protection from light and moisture to maintain stability.
Benzyl but-2-enoate structure
Benzyl but-2-enoate structure
商品名:Benzyl but-2-enoate
CAS番号:65416-24-2
MF:C11H12O2
メガワット:176.21178
CID:509854
PubChem ID:97885

Benzyl but-2-enoate 化学的及び物理的性質

名前と識別子

    • Benzyl but-2-enoate
    • 2-Butenoic acid,phenylmethyl ester
    • BENZYL CROTONATE
    • 2-butenoic acid benzyl ester
    • 2-butenoic acid,phenyimethylester
    • Benzyl 2-butenoate
    • Benzylcrotonat
    • crotonic acid benzyl ester
    • Einecs 265-764-1
    • W13679
    • 2-Butenoic acid, phenylmethyl ester
    • 65416-24-2
    • NS00022630
    • FT-0622839
    • DTXSID0070318
    • インチ: InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3
    • InChIKey: NCPTYZLUYHXITE-UHFFFAOYSA-N
    • ほほえんだ: CC=CC(=O)OCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 176.08400
  • どういたいしつりょう: 176.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.043
  • ふってん: 250.7 °C at 760 mmHg
  • フラッシュポイント: 128.2 °C
  • 屈折率: 1.522
  • PSA: 26.30000
  • LogP: 2.30590

Benzyl but-2-enoate セキュリティ情報

Benzyl but-2-enoate 税関データ

  • 税関コード:2916190090
  • 税関データ:

    中国税関コード:

    2916190090

    概要:

    2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Benzyl but-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG70085-5mg
Benzyl but-2-enoate
65416-24-2
5mg
$118.00 2024-04-19
A2B Chem LLC
AG70085-10mg
Benzyl but-2-enoate
65416-24-2
10mg
$135.00 2024-04-19
abcr
AB200758-10g
Benzyl crotonate; .
65416-24-2
10g
€1151.50 2025-02-16
A2B Chem LLC
AG70085-1mg
Benzyl but-2-enoate
65416-24-2
1mg
$73.00 2024-04-19
abcr
AB200758-1g
Benzyl crotonate; .
65416-24-2
1g
€266.50 2025-02-16
A2B Chem LLC
AG70085-2mg
Benzyl but-2-enoate
65416-24-2
2mg
$86.00 2024-04-19
abcr
AB200758-250mg
Benzyl crotonate; .
65416-24-2
250mg
€167.50 2025-02-16
abcr
AB200758-5g
Benzyl crotonate; .
65416-24-2
5g
€659.50 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117520-5g
Benzyl (E)-but-2-enoate
65416-24-2 97%
5g
¥4027.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117520-1g
Benzyl (E)-but-2-enoate
65416-24-2 97%
1g
¥1345.00 2024-05-05

Benzyl but-2-enoate 関連文献

Benzyl but-2-enoateに関する追加情報

Chemical Profile of Benzyl but-2-enoate (CAS No: 65416-24-2)

Benzyl but-2-enoate, with the chemical identifier CAS No: 65416-24-2, is an ester derivative that has garnered significant attention in the field of organic chemistry and its applications. This compound, characterized by its pleasant aromatic profile, finds utility in various industrial and research settings. The structure of Benzyl but-2-enoate consists of a benzyl group attached to a but-2-enoate moiety, which contributes to its unique chemical properties and reactivity.

The synthesis of Benzyl but-2-enoate typically involves the esterification of benzyl alcohol with but-2-enoic acid under controlled conditions. This process highlights the compound's versatility as a synthetic intermediate. Recent advancements in catalytic methods have improved the efficiency and yield of its production, making it more accessible for research and commercial applications.

In the realm of pharmaceutical research, Benzyl but-2-enoate has been explored for its potential biological activities. Studies have indicated that this compound may exhibit mild sedative effects, attributed to its ability to interact with certain neurotransmitter systems. While not yet approved for therapeutic use, these findings underscore the importance of further investigation into its pharmacological properties.

Moreover, Benzyl but-2-enoate has found applications in the fragrance and flavor industry due to its sweet, fruity aroma. Its ester structure imparts a pleasant scent that is often utilized in perfumes, cosmetics, and food additives. The compound's stability under various conditions makes it a preferred choice for formulating long-lasting fragrances.

Recent research has also delved into the role of Benzyl but-2-enoate as a chiral building block in organic synthesis. The enantiomeric purity of this compound can significantly influence its reactivity and application in asymmetric synthesis. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been employed to enhance the enantiomeric purity of Benzyl but-2-enoate, opening new avenues for its use in constructing complex molecules.

The environmental impact of Benzyl but-2-enoate has also been a subject of interest. Studies have assessed its biodegradability and toxicity profile, revealing that it is relatively non-toxic and breaks down into less harmful substances under natural conditions. This makes it a favorable choice for applications where environmental considerations are paramount.

Industrial applications of Benzyl but-2-enoate extend beyond pharmaceuticals and fragrances. It serves as an intermediate in the production of polymers and specialty chemicals. The compound's ability to undergo various chemical transformations makes it a valuable asset in synthetic chemistry, enabling the creation of novel materials with tailored properties.

In conclusion, Benzyl but-2-enoate (CAS No: 65416-24-2) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthetic methodologies, positions it as a promising candidate for future research and development. As our understanding of its properties continues to evolve, so too will its role in advancing scientific and industrial progress.

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清らかである:99%/99%
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